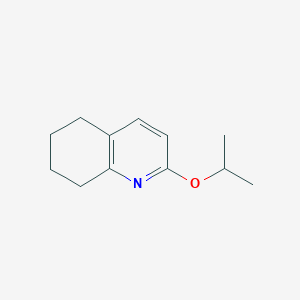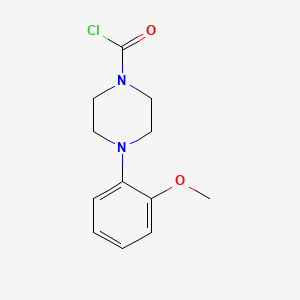
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorocarbonyl group and an o-methoxyphenyl group attached to the piperazine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorocarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it induces apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This leads to the activation of caspase-3 and caspase-9, resulting in cell death . The compound also exhibits GABA receptor agonist activity, which can cause hyperpolarization of nerve endings and flaccid paralysis of parasites .
Comparison with Similar Compounds
4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound has similar structural features but lacks the chlorocarbonyl group.
1-(2-Methoxyphenyl)piperazine: Another similar compound used in the preparation of cyclic amine substituted derivatives.
1-(Chlorocarbonyl)-4-methylpiperazine: This compound has a methyl group instead of the o-methoxyphenyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in different fields.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-3-2-4-10(11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3 |
InChI Key |
CNIFZZAJFAWHQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

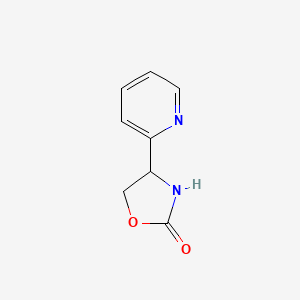

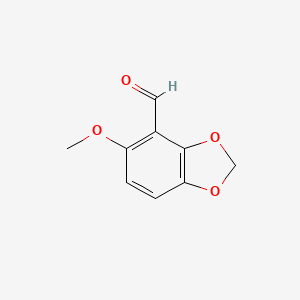
![5-Nitro-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B8717774.png)
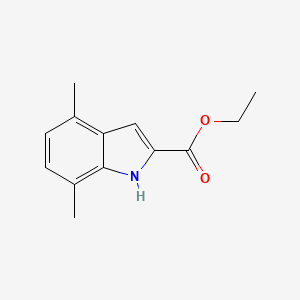
![7-Hydroxy-6-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B8717791.png)
![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)
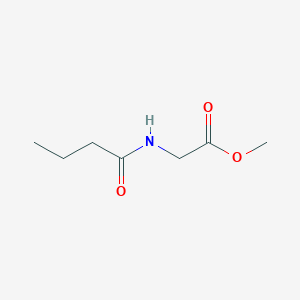
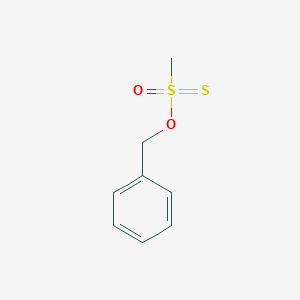
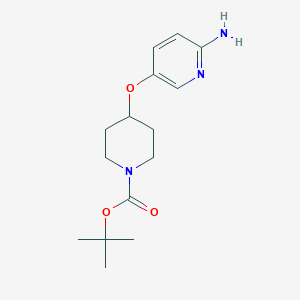
![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)
